N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid
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Overview
Description
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective tert-butyloxycarbonyl (Boc) group with an amino alcohol and methanesulfonic acid The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino alcohol with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Formation of new amine derivatives.
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Conversion of the hydroxyl group to a methylene group.
Scientific Research Applications
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Biochemistry: Serves as a protecting group for amino acids and peptides during peptide synthesis.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol: Lacks the methanesulfonic acid component.
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride: Contains hydrochloric acid instead of methanesulfonic acid.
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Acetate: Contains acetic acid instead of methanesulfonic acid.
Uniqueness
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of methanesulfonic acid, which can influence its solubility, reactivity, and overall chemical behavior. This makes it a valuable compound in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZHEULQLNAULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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